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Compound of Interest

Compound Name: 2-Amino-4-iodophenol

Cat. No.: B079513

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel or synthesized organic compounds is a
cornerstone of chemical and pharmaceutical research. For derivatives of 2-amino-4-
iodophenol, a class of compounds with potential applications in medicinal chemistry and
materials science, a multi-technique analytical approach is essential. This guide provides a
comparative overview of key analytical methods, presenting experimental data from closely
related compounds to establish a predictive framework for the structural elucidation of 2-
amino-4-iodophenol derivatives.

Comparative Spectroscopic and Spectrometric Data

While a complete, publicly available experimental dataset for 2-amino-4-iodophenol is limited,
we can draw strong comparative inferences from the analysis of structurally similar
compounds. The following tables summarize key spectroscopic and spectrometric data for 2-
aminophenol, 2-amino-4-chlorophenol, and 4-iodophenol. This data serves as a benchmark for
predicting the spectral characteristics of 2-amino-4-iodophenol derivatives.

Table 1: Comparative 'H NMR Spectral Data (ppm)
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Aromatic -NH2z Protons -OH Protons
Compound Solvent
Protons (ppm)  (ppm) (ppm)
, 6.43 - 6.68 (M,
2-Aminophenol aH) 4.48 (s, 2H) 8.98 (s, 1H) DMSO-ds
6.386 (d, J=8.3
_ Hz, 1H), 6.598
2-Amino-4- -
(d, J=2.5 Hz, 4.8 (s, 2H) 9.2 (s, 1H) Not Specified
chlorophenol[1]
1H), 6.601 (dd,
1H)
6.51 (d, 2H),
4-lodophenol - 9.87 (s, 1H) DMSO-ds
7.49 (d, 2H)
Table 2: Comparative 13C NMR Spectral Data (ppm)
C-NHz/C-I Aromatic C
Compound C-OH (ppm) Solvent
(Ppm) (ppm)
2-
] 115.1, 115.1,
Aminophenol[2] 1445 137.1 DMSO-de
117.2,120.2
[3]
2-Amino-4- 139.0 (C-NHz), 113.9, 115.7,
143.4 DMSO-ds
chlorophenol 115.7 (C-ClI) 123.5
4-lodophenol[4] 155.8 82.5 (C-l) 118.0, 138.2 DMSO-ds

Table 3: Comparative FTIR and Mass Spectrometry Data

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.chemicalbook.com/SpectrumEN_95-85-2_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_95-55-6_13CNMR.htm
https://dev.spectrabase.com/spectrum/CSXDNgB87Sx
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Compound Key FTIR Peaks (cm™?) Molecular lon (m/z)

3370-3300 (N-H str), 3100-
2-Aminophenol[5][6] 3000 (O-H str), 1600-1450 109
(C=C str)

3400-3300 (N-H str), 3200-
2-Amino-4-chlorophenol 3000 (O-H str), 1610-1470 143/145 (isotope pattern)
(C=C str)

4-lodophenol[7][8] 3400-3200 (O-H str), 1580- 220
-l10aopneno
p 1470 (C=C str), ~820 (C-I str)

Experimental Workflow for Structural Confirmation

A systematic approach is crucial for the efficient and accurate structural elucidation of a newly
synthesized 2-amino-4-iodophenol derivative. The following workflow outlines the key

experimental stages.
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Caption: A typical experimental workflow for the structural confirmation of a 2-amino-4-
iodophenol derivative.

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible data. The following
protocols outline the general procedures for the key experiments cited in the workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H and 13C NMR:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL
of a deuterated solvent (e.g., DMSO-ds, CDCI3) in a 5 mm NMR tube.

o Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

o H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key
parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a
relaxation delay of 1-5 seconds, and 16-64 scans.

o 13C NMR Acquisition: Employ a proton-decoupled pulse sequence. Due to the low natural
abundance of 13C, a greater number of scans (1024-4096) and a longer relaxation delay
(2-5 seconds) are typically required. The spectral width is generally set from 0 to 220 ppm.

[9]

o Data Processing: Process the raw data by applying Fourier transformation, phase
correction, and baseline correction. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

 Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to
an appropriate ionization source (e.g., Electrospray lonization - ESI).
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o Data Acquisition: Infuse the sample solution directly or via a liquid chromatography system
into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode,
depending on the compound's properties.

o Data Analysis: Determine the accurate mass of the molecular ion. Use this information to
calculate the elemental composition and confirm the molecular formula. Analyze the
fragmentation pattern to gain further structural insights.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the
compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an
Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Utilize a standard FTIR spectrometer.
» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).

o Data Analysis: Identify the characteristic absorption bands for functional groups such as O-H,
N-H, C=C (aromatic), and C-I.[5]

X-ray Crystallography

o Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically
>0.1 mm in all dimensions).[10] This can be achieved through slow evaporation of a
saturated solution, vapor diffusion, or slow cooling.[11]

e Instrumentation: Use a single-crystal X-ray diffractometer.

o Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a
controlled temperature (often low temperature, e.g., 100 K).

o Structure Solution and Refinement: Process the diffraction data to determine the unit cell
dimensions and space group. Solve the crystal structure using direct methods or Patterson
methods, and refine the atomic positions and thermal parameters.

» Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles,
and intermolecular interactions, providing unambiguous confirmation of the molecular
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structure.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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